molecular formula C20H19NO3 B1226133 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one

Cat. No. B1226133
M. Wt: 321.4 g/mol
InChI Key: AJSXKTMPEQNQES-CVCOPPNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cinnamylidene-7-[(dimethylamino)methyl]-6-hydroxy-3-benzofuranone is a member of benzofurans.

Scientific Research Applications

Synthesis and Transformations

  • This compound is utilized in the synthesis of multifunctional heterocyclic systems, such as pyrroles, pyrimidines, pyrazoles, and isoxazoles, showcasing its versatility as a synthon (Pizzioli et al., 1998).

Two-Photon Excited Fluorescence Properties

  • Aurone derivatives related to this compound exhibit significant two-photon excited fluorescence properties, useful in optical materials and fluorescence studies (Ma et al., 2013).

Reactions with NH-acidic Heterocycles

  • The compound reacts with NH-acidic heterocycles, forming various products through zwitterionic intermediates, indicating its reactivity and potential in creating diverse molecular structures (Ametamey & Heimgartner, 1990).

Development of Triazafulvalene Systems

  • It is involved in the development of new triazafulvalene systems, contributing to the exploration of novel organic compounds (Uršič et al., 2010).

Creation of Novel Heterocyclic Systems

  • The compound is instrumental in synthesizing novel heterocyclic systems, expanding the repertoire of useful chemical entities (Uršič et al., 2009).

Photoinduced Intramolecular Bifurcate Hydrogen Bond

  • Research indicates its role in forming photoinduced intramolecular bifurcate hydrogen bonds, which is significant in understanding molecular interactions (Sigalov et al., 2017).

Potential in Antimicrobial and Antioxidant Activities

  • Certain derivatives have shown antimicrobial and antioxidant activities, highlighting its potential in medicinal chemistry (Malhotra et al., 2013).

Synthesis of Fluoroionophores

  • The compound is used in the synthesis of fluoroionophores, indicating applications in the study of metal cations (Hong et al., 2012).

properties

Product Name

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one

InChI

InChI=1S/C20H19NO3/c1-21(2)13-16-17(22)12-11-15-19(23)18(24-20(15)16)10-6-9-14-7-4-3-5-8-14/h3-12,22H,13H2,1-2H3/b9-6+,18-10-

InChI Key

AJSXKTMPEQNQES-CVCOPPNTSA-N

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3)/C2=O)O

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3)C2=O)O

solubility

46.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one
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(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one
Reactant of Route 3
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one
Reactant of Route 4
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(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one
Reactant of Route 5
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one
Reactant of Route 6
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one

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